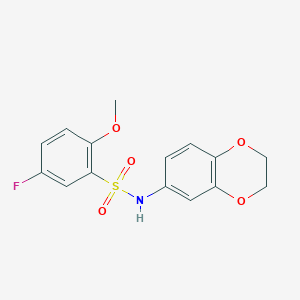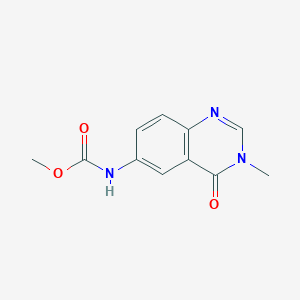![molecular formula C21H24N4O2 B5511236 3-Phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)
3-Phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heterocyclic rings makes it a versatile scaffold for the development of new molecules with diverse biological activities.
科学的研究の応用
3-Phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a drug candidate due to its unique structure and biological activity.
Materials Science: It can be used as a building block for the synthesis of novel materials with specific properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the spirocyclic structure. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Cyclization: The pyrazole intermediate is then subjected to cyclization reactions to form the spirocyclic structure. This often involves the use of strong acids or bases as catalysts.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
作用機序
The mechanism of action of 3-Phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
類似化合物との比較
Similar Compounds
- 1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
- 2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives
Uniqueness
3-Phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile scaffold for various applications.
特性
IUPAC Name |
3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-19-16(14-5-2-1-3-6-14)13-21(22-19)9-11-25(12-10-21)20(27)18-15-7-4-8-17(15)23-24-18/h1-3,5-6,16H,4,7-13H2,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSIMELVFJULPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)N3CCC4(CC3)CC(C(=O)N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE](/img/structure/B5511165.png)
![N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-pyridylcarboxamide](/img/structure/B5511169.png)
![4-{[3-(ethoxycarbonyl)-6-methylquinolin-4-yl]amino}benzoic acid](/img/structure/B5511175.png)

![4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5511198.png)
![N-({N'-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B5511208.png)

![1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5511218.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5511223.png)
![6-tert-butyl-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B5511231.png)

![3-ethyl-8-(2-fluoro-6-methoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511247.png)
![(4E)-4-[(5-methylfuran-2-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one](/img/structure/B5511258.png)
![propyl 8-benzyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5511260.png)
